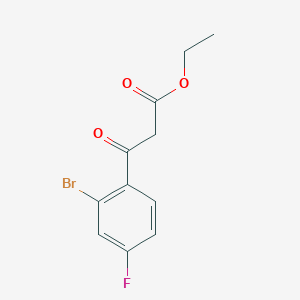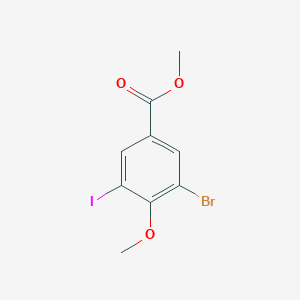
3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-Bromo-5-fluorophénoxy)-N-méthylpropanamide est un composé organique caractérisé par la présence d'un atome de brome et d'un atome de fluor sur un cycle phénoxy, ainsi que par un groupe propanamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(3-Bromo-5-fluorophénoxy)-N-méthylpropanamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec le 3-bromo-5-fluorophénol et le N-méthylpropanamide.
Formation de l'intermédiaire phénoxy : Le groupe phénol du 3-bromo-5-fluorophénol est mis à réagir avec une base appropriée (par exemple, l'hydrure de sodium) pour former l'ion phénoxyde.
Substitution nucléophile : L'ion phénoxyde subit ensuite une substitution nucléophile avec un dérivé de chlorure de propanoyle pour former la liaison amide souhaitée.
Méthodes de production industrielle
En milieu industriel, la synthèse peut être mise à l'échelle en utilisant des réacteurs à flux continu pour garantir des conditions réactionnelles constantes et des rendements élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température peut améliorer encore l'efficacité et la sécurité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Réactions de substitution : Les atomes de brome et de fluor sur le cycle phénoxy peuvent participer à diverses réactions de substitution, telles que la substitution aromatique nucléophile.
Oxydation et réduction : Le groupe amide peut subir une oxydation pour former les acides carboxyliques correspondants ou une réduction pour former des amines.
Hydrolyse : La liaison amide peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique et l'amine correspondants.
Réactifs et conditions courants
Substitution nucléophile : Hydrure de sodium, carbonate de potassium.
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Hydrolyse : Acide chlorhydrique, hydroxyde de sodium.
Principaux produits
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Oxydation : Acides carboxyliques.
Réduction : Amines.
Hydrolyse : Acides carboxyliques et amines.
Applications de la recherche scientifique
Chimie
En chimie, le 3-(3-Bromo-5-fluorophénoxy)-N-méthylpropanamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure de substitution unique en fait un intermédiaire précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des groupes phénoxy halogénés sur les systèmes biologiques. Il peut servir de composé modèle pour comprendre les interactions de structures similaires avec des cibles biologiques.
Médecine
En chimie médicinale, le 3-(3-Bromo-5-fluorophénoxy)-N-méthylpropanamide est étudié pour ses propriétés pharmacologiques potentielles. Il peut agir comme composé de tête pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité et de matériaux avancés. Ses propriétés chimiques uniques le rendent adapté aux applications dans les revêtements, les adhésifs et les polymères.
Mécanisme d'action
Le mécanisme d'action du 3-(3-Bromo-5-fluorophénoxy)-N-méthylpropanamide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. La présence d'atomes de brome et de fluor peut améliorer l'affinité de liaison et la spécificité du composé pour sa cible.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(3-Bromo-5-chlorophénoxy)-N-méthylpropanamide : Structure similaire mais avec un atome de chlore au lieu d'un atome de fluor.
3-(3-Bromo-5-méthylphénoxy)-N-méthylpropanamide : Structure similaire mais avec un groupe méthyle au lieu d'un atome de fluor.
3-(3-Bromo-5-nitrophénoxy)-N-méthylpropanamide : Structure similaire mais avec un groupe nitro au lieu d'un atome de fluor.
Unicité
Le 3-(3-Bromo-5-fluorophénoxy)-N-méthylpropanamide est unique en raison de la présence d'atomes de brome et de fluor sur le cycle phénoxy. Cette combinaison peut influencer la réactivité, la stabilité et les interactions du composé avec des cibles biologiques, le distinguant de ses analogues.
Propriétés
Formule moléculaire |
C10H11BrFNO2 |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
3-(3-bromo-5-fluorophenoxy)-N-methylpropanamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-13-10(14)2-3-15-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
DKHCZZHVHIKZBY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCOC1=CC(=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


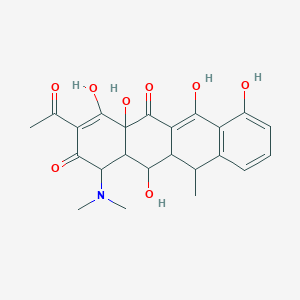
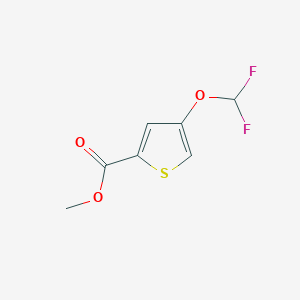
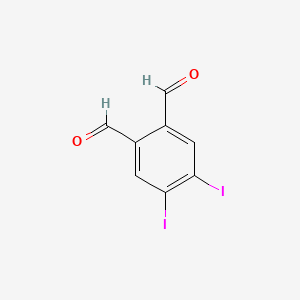
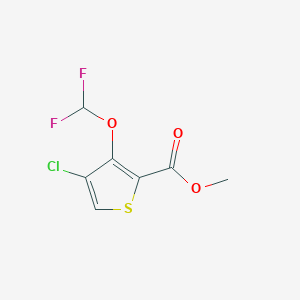
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)


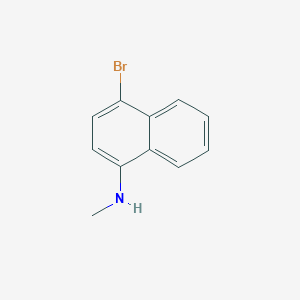
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)

